2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid
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Overview
Description
2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorinated pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid typically involves multiple steps, starting with the preparation of the chlorinated pyridine derivative. The piperazine moiety is then introduced via nucleophilic substitution reactions, and the final step involves the formation of the cyclopropanecarboxylic acid moiety through cyclopropanation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the various steps in the synthetic route. The scalability of the process is also a key consideration, with continuous flow reactors and other advanced techniques being employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine moiety can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound shares a similar pyridine and piperazine structure but differs in the presence of a methoxy group and a carbothioamide moiety.
Trifluoromethylated Pyridines: These compounds are structurally similar due to the presence of the trifluoromethyl group and pyridine ring, but they may have different substituents and functional groups.
Uniqueness
The uniqueness of 2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the piperazine and cyclopropanecarboxylic acid moieties provide versatility in chemical reactions and biological interactions .
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3O3/c16-11-5-8(15(17,18)19)7-20-12(11)21-1-3-22(4-2-21)13(23)9-6-10(9)14(24)25/h5,7,9-10H,1-4,6H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYZVMGAXGSTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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